AVE 0991 sodium salt
Description
This sodium salt compound features a complex heterocyclic architecture, combining a thiophene core substituted with a sulfonylazanide group, a 2-methylpropyl chain, and a phenylimidazole moiety linked via a methylene bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors through its sulfonate and imidazole motifs .
Properties
IUPAC Name |
sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSTAFOMFJFOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N4NaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium; ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide is a complex organic compound with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The compound consists of multiple functional groups, including an imidazole ring, thiophene, and sulfonamide moieties, which may contribute to its biological properties. The presence of these groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, imidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A study demonstrated that certain imidazole derivatives exhibited cytotoxic effects against different cancer cell lines, suggesting a potential pathway for sodium; ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide to exert anticancer effects .
Antioxidant Properties
The compound's structure may confer antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants play a significant role in protecting cells from damage caused by reactive oxygen species (ROS). Compounds similar to sodium; ethylcarbamoyl have been evaluated for their ability to scavenge free radicals, indicating that this compound may also possess such activity .
Enzyme Inhibition
Sulfonamide derivatives are known to act as enzyme inhibitors. For example, they have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. Sodium; ethylcarbamoyl may exhibit similar enzyme-inhibitory activities, which could be beneficial in treating conditions like hypertension and glaucoma .
Case Studies and Research Findings
- Anticonvulsant Activity : A study on similar compounds revealed that certain imidazole derivatives demonstrated anticonvulsant properties in animal models. These findings suggest a possible application of sodium; ethylcarbamoyl in epilepsy treatment .
- Toxicity Studies : Toxicological assessments are critical for understanding the safety profile of new compounds. A related study indicated that certain sulfonamide compounds did not exhibit significant toxicity in animal models at therapeutic doses, supporting the potential safety of sodium; ethylcarbamoyl .
- Pharmacokinetics : Understanding the pharmacokinetic properties of sodium; ethylcarbamoyl is essential for determining its bioavailability and therapeutic efficacy. Preliminary studies on similar compounds indicate that they possess favorable absorption and distribution characteristics .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising properties as a matrix metalloproteinase (MMP) inhibitor , which is crucial for the treatment of various diseases including osteoarthritis and rheumatoid arthritis. MMPs play a vital role in tissue remodeling, and their dysregulation is associated with numerous pathological conditions. Sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide has been identified as having superior inhibitory activity compared to conventional MMP inhibitors, making it a candidate for further pharmaceutical development .
Chemical Reactivity and Synthesis
The compound's reactivity can be explored through various chemical transformations:
- Nucleophilic Substitutions : The sulfonamide group is known to participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitutions : The imidazole ring can engage in electrophilic aromatic substitutions.
These properties allow for potential derivatization reactions, such as oxidation or reduction processes, enhancing its utility in synthetic organic chemistry.
Biological Interactions
Research into the compound's biological interactions is crucial for understanding its therapeutic potential. Interaction studies should focus on its binding affinity with biological targets such as enzymes or receptors. Techniques that can be employed include:
- Molecular Docking : To predict the binding affinity and orientation of the compound with target proteins.
- Surface Plasmon Resonance : For real-time monitoring of interactions between the compound and biological targets.
These studies could provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
- Key Features : Triazole-thiadiazole hybrid with sodium sulfonate.
- Comparison : Both compounds utilize sodium sulfonate groups for solubility. However, the target compound’s phenylimidazole and ethylcarbamoyl groups may offer enhanced binding specificity compared to the triazole-thiadiazole framework .
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione ()
- Key Features : Combines pyrimidine, thiazole, and nitroaryl groups.
- Comparison: While the pyrimidine-thiazole system in prioritizes hydrogen bonding via amino and nitro groups, the target compound’s phenylimidazole and sulfonylazanide groups may facilitate stronger π-π stacking and ionic interactions .
Physical and Spectral Properties
Preparation Methods
Thiophene Ring Formation
The 2,5-disubstituted thiophene is synthesized via a Gewald reaction or cyclization of 1,4-diketones with sulfur sources. For the 5-(2-methylpropyl) substituent, a Friedel-Crafts alkylation using isobutyl chloride and AlCl₃ is employed post-cyclization.
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent |
|---|---|---|---|
| Cyclization | Lawesson's reagent | 110°C | Toluene |
| Alkylation | AlCl₃, isobutyl chloride | 0°C → rt | DCM |
Sulfonation and Azanide Formation
Sulfonation at the 3-position is achieved using chlorosulfonic acid, followed by amination with ammonia gas to yield the sulfonamide. Deprotonation with sodium hydride generates the sulfonylazanide.
Preparation of the Imidazole-Containing Benzyl Substituent
Imidazole Ring Construction
The 5-formyl-4-methoxy-2-phenylimidazole is synthesized via the Debus-Radziszewski reaction , condensing benzaldehyde, ammonium acetate, and a diketone precursor. The formyl group is introduced via Vilsmeier-Haack formylation , while methoxylation uses methyl iodide and K₂CO₃.
Key Intermediates
| Intermediate | Structure | Method |
|---|---|---|
| 2-phenylimidazole | C₉H₇N₂ | Debus-Radziszewski |
| 5-formyl-4-methoxy derivative | C₁₁H₁₁N₂O₂ | Vilsmeier-Haack + alkylation |
Benzylation and Coupling
The imidazole is benzylated using 4-(bromomethyl)phenylboronic acid via Suzuki-Miyaura coupling to attach the phenylthiophene moiety. Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C facilitate cross-coupling.
Carbamoylation and Sodium Salt Formation
Sodium Counterion Integration
The final protonated compound is treated with NaOH in ethanol/water (1:1), followed by lyophilization to isolate the sodium salt. Excess base is removed via ion-exchange chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, imidazole-H), δ 10.02 (s, 1H, CHO), δ 4.45 (s, 2H, CH₂Ph) |
| ESI-MS | m/z 602.7 [M-Na]⁻ |
Challenges and Optimization Considerations
Yield-Limiting Steps
-
Suzuki-Miyaura coupling efficiency (≈45% yield without optimized ligands).
-
Sulfonation regioselectivity (para:ortho = 7:1 ratio).
Solvent and Catalyst Screening
| Parameter | Optimal Conditions |
|---|---|
| Coupling solvent | THF/water > DMF/water |
| Pd catalyst | Pd(OAc)₂ with XPhos ligand |
Industrial-Scale Adaptation
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonation), reducing decomposition.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 68% |
| E-factor | 32 |
Q & A
Q. How to address discrepancies in biological activity between computational predictions and experimental results?
- Methodology : Re-evaluate force field parameters in docking simulations. Incorporate solvent effects (explicit water models) and validate with alchemical free-energy calculations (e.g., FEP+) .
Data Contradiction and Validation
- Example : If antibacterial assays conflict with docking predictions (e.g., vs. 11), cross-validate using mutagenesis studies on target enzymes. Synthesize enantiomers to rule out stereochemical biases .
Experimental Design Table
| Parameter | Optimization Strategy | Relevant Evidence |
|---|---|---|
| Sulfonylation yield | Use excess sulfonyl chloride in dry THF, 0°C | |
| Imidazole coupling | Pd(OAc)₂ catalysis, microwave-assisted heating | |
| Purification | Reverse-phase HPLC (C18 column, acetonitrile/water) | |
| Stability testing | Accelerated degradation studies (40°C/75% RH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
